molecular formula C16H23NO5 B13464111 N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester CAS No. 112196-59-5

N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester

Cat. No.: B13464111
CAS No.: 112196-59-5
M. Wt: 309.36 g/mol
InChI Key: APKANZULCFLXFM-ZDUSSCGKSA-N
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Description

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester is a derivative of the amino acid L-tyrosine This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester typically involves the protection of the amino group of L-tyrosine followed by esterification. One common method includes the use of di-tert-butyl dicarbonate (Boc) to protect the amino group, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but utilizes industrial-grade reagents and equipment to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols.

Scientific Research Applications

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester involves its conversion to L-tyrosine in the body. This conversion enhances the availability of L-tyrosine, which is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound targets metabolic pathways involved in neurotransmitter synthesis and regulation .

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosine ethyl ester
  • L-Tyrosine n-butyl ester
  • L-Tyrosine methyl ester hydrochloride

Uniqueness

L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, methyl ester is unique due to its stability and low hydrolysis rate, making it a better prodrug compared to other alkyl esters of L-tyrosine. Its unique structure allows for efficient absorption and conversion to L-tyrosine in the body .

Properties

CAS No.

112196-59-5

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(19)21-5)10-11-6-8-12(18)9-7-11/h6-9,13,18H,10H2,1-5H3/t13-/m0/s1

InChI Key

APKANZULCFLXFM-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

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